molecular formula C17H13NO2 B1663268 HAMNO CAS No. 137320-35-5

HAMNO

Cat. No.: B1663268
CAS No.: 137320-35-5
M. Wt: 263.29 g/mol
InChI Key: NADCEWZYITXLKJ-SDNWHVSQSA-N
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Description

(1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one, commonly known as HAMNO, is a novel protein interaction inhibitor of replication protein A (RPA). Replication protein A is a crucial single-stranded DNA binding protein involved in DNA replication and repair processes.

Mechanism of Action

Target of Action

HAMNO, also known as “2(1H)-Naphthalenone, 1-[[(2-hydroxyphenyl)amino]methylene]-”, “NSC111847”, or “1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol”, primarily targets the Replication Protein A (RPA) . RPA is the major single-stranded DNA (ssDNA) binding protein that is essential for DNA replication and processing of DNA double-strand breaks (DSBs) by homology-directed repair pathways .

Mode of Action

This compound acts as a small molecule inhibitor, targeting the RPA70 subunit and preventing RPA interactions with ssDNA and various DNA repair proteins . It selectively binds the N-terminal domain of the largest RPA subunit (70N), potentially inhibiting critical interactions with other proteins that depend on this domain .

Biochemical Pathways

This compound’s action affects several biochemical pathways. It slows down the progression of cells through the cell cycle by dramatically decreasing DNA synthesis . It also attenuates the progression of G2-phase cells into mitosis .

Pharmacokinetics

These properties are crucial in drug discovery and chemical safety assessment

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in DNA synthesis, an attenuation of the progression of G2-phase cells into mitosis, and an increase in the fraction of chromatin-bound RPA in S-phase cells . It also suppresses DSB repair by homologous recombination . These effects contribute to the associated DNA replication stress, which has been shown to be effective against tumor growth .

Action Environment

The effects of this compound on cells exposed to ionizing radiation (ir) have been studied, focusing on the effects on the dna damage response and the processing of dsbs

Biochemical Analysis

Biochemical Properties

HAMNO selectively binds to and inhibits DNA binding domain F (DBD-F) on RPA70 . This interaction occurs at concentrations up to 100 µM . This compound also inhibits etoposide-induced autophosphorylation of ATR kinase and subsequent phosphorylation of RPA32 in UMSCC38 cells .

Cellular Effects

This compound has been shown to slow down the progression of cells through the cell cycle by dramatically decreasing DNA synthesis . It also attenuates the progression of G2-phase cells into mitosis . Furthermore, this compound increases the fraction of chromatin-bound RPA in S-phase but not in G2-phase cells and suppresses DSB repair by homologous recombination .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the DNA binding domain F (DBD-F) on RPA70 . This binding inhibits the interaction of RPA70 with DNA, thereby inhibiting DNA replication . This compound also inhibits the autophosphorylation of ATR kinase, a key player in the DNA damage response, and subsequent phosphorylation of RPA32 .

Temporal Effects in Laboratory Settings

The effects of this compound on cells have been observed to be transient and concentration-dependent . For instance, the percentage of EdU+ cells rapidly dropped to 0% within the first 1 hour of treatment with 20 µM this compound and persisted for 4 hours before recovering to control values at 6 hours .

Dosage Effects in Animal Models

In mice, this compound has been shown to slow the progression of UMSCC11B tumors . The phosphorylation of RPA32, an ATR substrate, was highly reduced after two hours of treatment with 20 µM of etoposide, which was further reduced with the addition of 2 µM this compound, demonstrating an in vivo effect of this compound as an inhibitor of RPA32 phosphorylation by ATR .

Metabolic Pathways

This compound is known to induce autophagy in nasopharyngeal carcinoma (NPC) cell lines by decreasing glycolytic function and activating autophagy-related genes . This suggests that this compound may be involved in the regulation of metabolic pathways related to glycolysis and autophagy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HAMNO involves the condensation of 2-hydroxyaniline with naphthalene-2-one. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

HAMNO undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

HAMNO has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one (HAMNO)
  • Etoposide : Another compound that induces replication stress but through a different mechanism.
  • Cisplatin : A well-known chemotherapeutic agent that causes DNA crosslinking and replication stress .

Uniqueness

This compound is unique in its specific inhibition of replication protein A interactions, making it a valuable tool for studying replication stress and a promising candidate for cancer therapy. Unlike other compounds, this compound selectively targets replication protein A, providing a more focused approach to inducing replication stress in cancer cells .

Properties

IUPAC Name

1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIVOPRNBGRDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233809
Record name 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894-93-9
Record name 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=894-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC111847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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